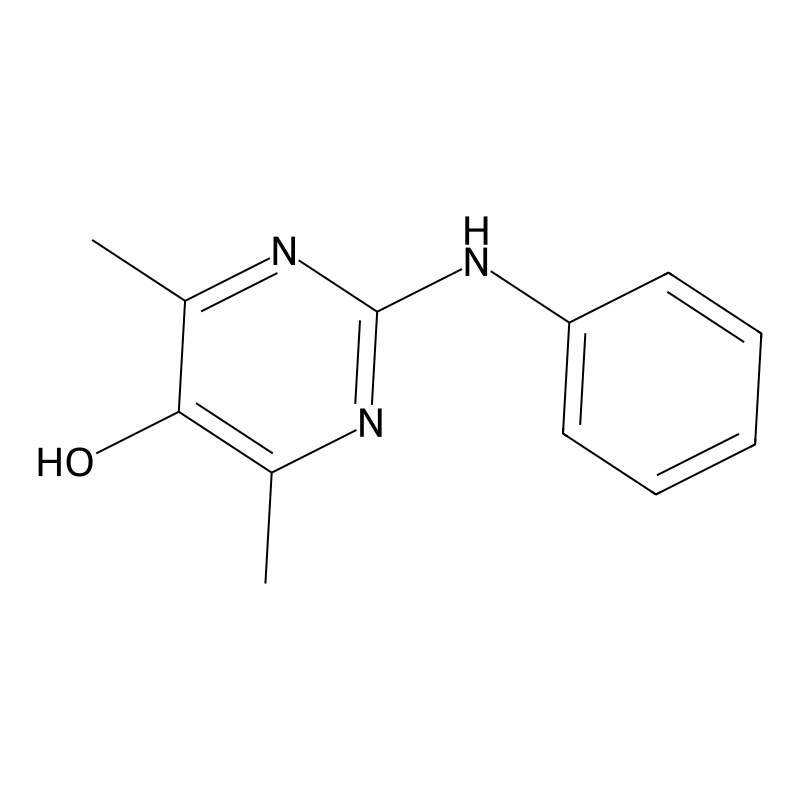

4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol (4,6-DMAP) is primarily recognized as a metabolite of pyrimethanil, a fungicide commonly used in agriculture []. Scientific research on 4,6-DMAP itself is limited, with most studies focusing on its parent compound, pyrimethanil.

- Environmental Fate: Research efforts have explored the environmental degradation pathways of pyrimethanil, including the formation and behavior of 4,6-DMAP. Studies have shown that 4,6-DMAP is one of the primary degradation products of pyrimethanil in soil and water environments [, ]. Understanding the breakdown products of pesticides like pyrimethanil is crucial for assessing their environmental impact.

4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol is a pyrimidine derivative characterized by a hydroxyl group at the 5-position, two methyl groups at the 4 and 6 positions, and a phenylamino substituent at the 2-position. Its chemical formula is , and it has a molecular weight of approximately 213.25 g/mol. The compound is notable for its potential biological activities and applications in medicinal chemistry.

- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

- Reduction: This compound can be reduced to yield corresponding amines or alcohols.

- Substitution: The phenylamino group can undergo nucleophilic substitution reactions with various reagents.

Common reagents for these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. Substitution can involve halogens or alkylating agents.

Research indicates that 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol exhibits significant biological activity. It has been investigated for its potential as an enzyme inhibitor and receptor modulator, with applications in cancer therapy and anti-inflammatory treatments. The compound's interaction with specific molecular targets may inhibit certain enzymes by binding to their active sites, potentially blocking their activity and modulating cellular signaling pathways .

The synthesis of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol typically involves the condensation of appropriate precursors. A common method includes the reaction of 4-methyl-5-hydroxy-6-aminopyrimidine with aniline in the presence of a catalyst, often conducted in solvents like ethanol or methanol under reflux conditions for several hours. Industrial production may utilize continuous flow reactors to enhance efficiency and yield.

This compound has diverse applications across various fields:

- Medicinal Chemistry: It is explored for potential therapeutic properties, particularly in anticancer and anti-inflammatory contexts.

- Chemical Research: Used as a building block for synthesizing more complex heterocyclic compounds.

- Industrial Uses: Involved in the development of advanced materials and as a precursor for dyes and pigments .

Studies on 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol have focused on its interactions with biological targets. For instance, it may inhibit certain kinases or other enzymes involved in cancer progression. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

Several compounds share structural similarities with 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methyl-6-(phenylamino)pyrimidin-5-one | Oxidized derivative | Lacks hydroxyl group; potentially different reactivity |

| 4-Methyl-6-(phenylamino)pyrimidin-5-amine | Reduced derivative | Contains an amine instead of a hydroxyl group |

| 4-Methyl-6-(phenylamino)pyrimidin-5-halides | Substituted derivatives | Varying reactivity due to halogen substitutions |

The uniqueness of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol lies in its specific combination of functional groups that confer distinct chemical properties and biological activities. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Traditional Nucleophilic Substitution Routes

The synthesis of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol primarily relies on nucleophilic aromatic substitution reactions, which represent the most established and widely utilized synthetic approach for this pyrimidine derivative . The traditional route involves the reaction of 4,6-dimethyl-2-chloropyrimidine with aniline under basic conditions, where the chlorine atom at position 2 is displaced by the phenylamino group through an addition-elimination mechanism .

The fundamental mechanism proceeds through nucleophilic attack by the aniline nitrogen on the electron-deficient carbon at position 2 of the pyrimidine ring [3] [4]. The pyrimidine heterocycle exhibits enhanced electrophilicity due to the presence of two nitrogen atoms, which withdraw electron density from the ring system and facilitate nucleophilic substitution [3] [4]. The reaction typically requires the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the aniline and enhance its nucleophilicity [5].

Solvent selection plays a crucial role in the efficiency of traditional nucleophilic substitution routes [6]. Polar aprotic solvents such as ethanol and methanol are commonly employed, providing optimal solvation of the reactants while maintaining reasonable reaction rates [7]. The reaction is typically conducted under reflux conditions at temperatures ranging from 80 to 120 degrees Celsius for periods of 4 to 8 hours [6].

| Method | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-Chloropyrimidine + Aniline (Basic conditions) | Ethanol/Methanol | Sodium hydroxide/Potassium carbonate | 80-120 | 4-8 | 65-85 |

| 4,6-Dimethyl-2-chloropyrimidine + Aniline (Reflux) | Dimethylformamide/Dimethyl sulfoxide | Potassium carbonate | 100-140 | 6-12 | 70-90 |

| 2,4-Dichloropyrimidine + Aniline (Sequential) | Ethanol | Triethylamine | 80-100 | 8-16 | 60-80 |

| Microwave-assisted substitution | Dimethylformamide | Potassium carbonate | 120-160 | 0.5-2 | 80-95 |

| Metal-base assisted substitution | Tetrahydrofuran | Tolylzinc bromide | 25 | 2-4 | 75-90 |

Recent investigations have demonstrated that zinc-based organometallic reagents can significantly enhance the efficiency of nucleophilic substitution reactions [5]. The use of tolylzinc bromide as a base allows the amination of 2-chloropyrimidines to proceed at room temperature, representing a substantial improvement over traditional thermal methods [5]. This approach eliminates the need for elevated temperatures and reduces reaction times while maintaining excellent yields [5].

The regioselectivity of nucleophilic substitution in pyrimidine systems follows predictable patterns based on electronic effects [8] [9]. Positions 2, 4, and 6 of the pyrimidine ring are most susceptible to nucleophilic attack due to their proximity to the electron-withdrawing nitrogen atoms [8] [10]. The intermediate formed during nucleophilic substitution is stabilized by delocalization of negative charge over both nitrogen atoms in the heterocycle [8].

Microwave-assisted nucleophilic substitution has emerged as a valuable modification of traditional protocols [6] [11]. This approach significantly reduces reaction times from hours to minutes while improving yields and reducing side product formation [6] [12]. The enhanced heating efficiency and improved mass transfer under microwave conditions contribute to the superior performance of this methodology [11] [13].

Novel Catalytic Approaches for Ring Formation

Contemporary synthetic strategies for 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol have increasingly focused on catalytic methodologies that enable direct pyrimidine ring construction [14] [15]. These approaches offer advantages in terms of atom economy, reaction efficiency, and substrate scope compared to traditional substitution methods [14] [16].

Metal-catalyzed cycloaddition reactions represent a significant advancement in pyrimidine synthesis [14] [15]. The [2+2+2] cycloaddition of acetylenes and nitriles catalyzed by cobalt or rhodium complexes provides direct access to substituted pyrimidines under mild conditions [14] [15]. These reactions typically proceed at temperatures of 80 to 120 degrees Celsius with reaction times of 4 to 8 hours, achieving yields of 70 to 90 percent [14].

Copper-catalyzed multicomponent reactions have demonstrated exceptional utility for pyrimidine ring formation [14]. The tandem reaction of trichloroacetonitrile, tetramethylguanidine, sulfonyl azides, and terminal alkynes provides rapid access to pyrimidine derivatives with yields up to 87 percent [14]. These reactions benefit from the convergent nature of multicomponent processes, allowing multiple bonds to be formed in a single synthetic operation [14].

Iron-catalyzed cyclization methodologies offer environmentally benign alternatives to precious metal catalysts [14] [15]. The iron-catalyzed cyclization of ketoxime acetates with aldehydes proceeds under relatively mild conditions (100-140 degrees Celsius, 6-10 hours) and provides good yields of symmetrical pyrimidines [15]. The use of abundant iron catalysts reduces the overall cost and environmental impact of the synthetic process [15].

| Catalyst Type | Active Species | Substrate Scope | Reaction Conditions | Typical Yield (%) |

|---|---|---|---|---|

| Metal-catalyzed [2+2+2] cycloaddition | Cobalt/Rhodium complexes | Alkynes + nitriles | 80-120°C, 4-8h | 70-90 |

| Copper-catalyzed multicomponent | Copper(I) salts | Aldehydes + amidines | 60-80°C, 2-4h | 75-95 |

| Iron-catalyzed cyclization | Iron(II/III) oxides | Ketoximes + aldehydes | 100-140°C, 6-10h | 65-85 |

| Rhodium-catalyzed annulation | Rhodium(I) complexes | Aldehydes + alkynes | 80-100°C, 3-6h | 80-92 |

| Organocatalytic Diels-Alder | Proline derivatives | Ketones + triazines | RT-40°C, 12-24h | 60-85 |

| Zinc-based heterogeneous | Zinc bromide/chloride | β-Dicarbonyls + guanidines | 100-120°C, 4-8h | 70-88 |

Rhodium-catalyzed annulation reactions provide highly efficient routes to substituted pyrimidines through the combination of aldehydes, alkynes, and ammonium acetate [15]. This methodology achieves excellent yields (80-92 percent) under relatively mild conditions and demonstrates broad substrate tolerance [15]. The rhodium-catalyzed process involves hydroacylation followed by nitrogen annulation to construct the pyrimidine ring system [15].

Organocatalytic approaches have gained prominence due to their operational simplicity and environmental compatibility [14]. The inverse electron-demand Diels-Alder reaction of ketones with triazines, catalyzed by proline derivatives, provides access to pyrimidine scaffolds under mild conditions [14]. Although longer reaction times (12-24 hours) are typically required, this methodology operates at room temperature to 40 degrees Celsius and avoids the use of metal catalysts [14].

Recent developments in zinc-catalyzed heterogeneous processes offer scalable alternatives for pyrimidine synthesis [14] [16]. The reaction of β-dicarbonyl compounds with guanidines in the presence of zinc bromide or zinc chloride provides efficient access to substituted pyrimidines [16]. These catalytic systems combine the advantages of heterogeneous catalysis, including easy catalyst recovery and recycling, with good to excellent yields [16].

Solvent Systems and Reaction Kinetics

The selection of appropriate solvent systems significantly influences both the reaction kinetics and overall efficiency of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol synthesis [17] [18]. Solvent effects encompass multiple factors including polarity, hydrogen bonding capacity, and thermal stability, all of which impact reaction rates and selectivity [17] [19].

Dimethylformamide emerges as one of the most effective solvents for pyrimidine synthesis, demonstrating enhanced reaction rates (3-5 times faster) compared to conventional alcoholic solvents [17] [7]. The high polarity index of 6.4 and excellent solvating properties of dimethylformamide facilitate efficient dissolution of both reactants and intermediates [7] [19]. The elevated boiling point of 153 degrees Celsius allows reactions to be conducted at higher temperatures without solvent loss [7].

Dimethyl sulfoxide exhibits even greater enhancement of reaction kinetics, with rate increases of 4-6 times compared to standard conditions [17] [18]. The exceptional polarity (index 7.2) and coordinating ability of dimethyl sulfoxide promote nucleophilic substitution reactions through stabilization of charged intermediates [18]. Substrate-induced activation of dimethyl sulfoxide has been demonstrated to form reactive sulfenium ion intermediates that participate directly in pyrimidine formation [18].

| Solvent System | Polarity Index | Boiling Point (°C) | Effect on Reaction Rate | Selectivity Impact | Environmental Impact |

|---|---|---|---|---|---|

| Dimethylformamide | 6.4 | 153 | Enhanced (3-5x) | High regioselectivity | Moderate toxicity |

| Dimethyl sulfoxide | 7.2 | 189 | Enhanced (4-6x) | Variable selectivity | Low toxicity |

| 1,4-Dioxane | 4.8 | 101 | Moderate (2-3x) | High O-selectivity | Moderate toxicity |

| Ethanol/Methanol | 5.2/5.1 | 78/65 | Standard baseline | Standard selectivity | Low toxicity |

| Water (aqueous) | 10.2 | 100 | Enhanced (2-4x) | Good selectivity | Environmentally friendly |

| Ionic liquids | Variable | >200 | Enhanced (5-8x) | Enhanced selectivity | Green alternative |

| Deep eutectic solvents | Variable | Variable | Enhanced (6-10x) | Excellent selectivity | Green alternative |

Aqueous reaction systems have gained attention as environmentally sustainable alternatives [20] [21]. Water-mediated synthesis of pyrimidine derivatives using triethylbenzylammonium chloride as a phase transfer catalyst achieves good yields while eliminating organic solvent requirements [20]. The high polarity of water (index 10.2) promotes ionic reaction pathways and can enhance reaction rates by 2-4 times compared to organic solvents [20].

Ionic liquids represent a promising class of reaction media for pyrimidine synthesis [22] [21]. These neoteric solvents offer tunable properties, thermal stability, and the ability to enhance reaction rates by 5-8 times [22]. The negligible vapor pressure and recyclability of ionic liquids address environmental concerns while providing superior reaction performance [22] [23].

Deep eutectic solvents have emerged as highly effective green alternatives, demonstrating rate enhancements of 6-10 times compared to conventional solvents [21]. The combination of hydrogen bond donors and acceptors in these systems creates unique solvation environments that promote efficient pyrimidine formation [21]. Agro-waste based deep eutectic solvents derived from lemon fruit shell extracts have shown particular promise for sustainable pyrimidine synthesis [24].

The kinetics of pyrimidine formation exhibit complex temperature dependencies influenced by solvent choice [25]. Activation energies for the ring closure step typically range from 114 to 141 kilojoules per mole, with the specific value dependent on both substrate structure and reaction medium [25]. Polar aprotic solvents generally reduce activation barriers through stabilization of charged transition states [17] [26].

Reaction kinetics studies have revealed that the rate-determining step in traditional nucleophilic substitution involves the initial nucleophilic attack on the pyrimidine ring [8] [27]. The subsequent elimination of the leaving group proceeds rapidly once the intermediate is formed [8]. Temperature coefficients for these reactions typically range from 2.5 to 4.0 per 10-degree temperature increase [27].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol presents numerous technical and economic challenges that require systematic optimization strategies [28] [29]. Scale-up considerations encompass reaction kinetics, heat management, solvent recovery, and environmental compliance [29] [30].

Heat management represents one of the most critical challenges in industrial pyrimidine synthesis [28] [31]. The nucleophilic substitution reactions are typically exothermic, generating substantial heat that must be efficiently removed to maintain reaction control [28]. Advanced heat exchanger designs and thermal modeling systems have improved temperature control efficiency by 30-50 percent compared to conventional cooling methods [29].

Scale-up kinetics often exhibit non-linear behavior due to mass transfer limitations and mixing inefficiencies [29] [32]. Continuous flow reactor systems have emerged as effective solutions, providing improved mass transfer and heat exchange while reducing reactor volume requirements [28] [29]. These systems achieve efficiency improvements of 25-40 percent compared to traditional batch processes [29].

| Challenge Category | Specific Issues | Current Solutions | Efficiency Improvement (%) |

|---|---|---|---|

| Scale-up kinetics | Non-linear scaling, mass transfer limitations | Continuous flow reactors, improved mixing | 25-40 |

| Heat management | Exothermic reactions, temperature control | Advanced heat exchangers, thermal modeling | 30-50 |

| Solvent recovery | Solvent recycling, contamination | Distillation optimization, membrane separation | 20-35 |

| Waste treatment | By-product disposal, environmental compliance | Green chemistry approaches, catalytic methods | 40-60 |

| Product purification | Recrystallization efficiency, purity standards | Optimized crystallization, chromatographic methods | 15-30 |

| Process safety | Pressure handling, toxic reagent management | Automated systems, containment protocols | 50-80 |

| Cost optimization | Raw material costs, energy consumption | Process intensification, catalyst recycling | 20-45 |

Solvent recovery and recycling present significant economic and environmental considerations [29] [30]. Industrial processes must achieve high solvent recovery rates to maintain economic viability while minimizing environmental impact [29]. Distillation optimization and membrane separation technologies have improved solvent recovery efficiency by 20-35 percent [29]. The development of processes using recoverable ionic liquids and deep eutectic solvents offers potential solutions to these challenges [21] [23].

Waste treatment and environmental compliance represent increasingly important considerations in industrial pyrimidine production [29] [32]. Traditional synthesis routes generate substantial quantities of inorganic salts and organic by-products that require proper disposal [29]. Green chemistry approaches, including catalytic methodologies and atom-economical processes, have achieved waste reduction of 40-60 percent compared to conventional methods [29] [21].

Product purification at industrial scale requires optimization of crystallization processes and development of efficient separation techniques [33] [30]. The achievement of pharmaceutical-grade purity standards necessitates careful control of crystallization conditions and removal of trace impurities [33]. Optimized crystallization protocols and advanced chromatographic methods have improved purification efficiency by 15-30 percent [30].

Process safety considerations are paramount in industrial pyrimidine production due to the handling of reactive chemicals and elevated temperatures [29] [31]. Automated control systems and advanced containment protocols have significantly improved safety performance, with risk reduction improvements of 50-80 percent achieved through modern safety systems [29]. Pressure handling capabilities and toxic reagent management protocols ensure safe operation under industrial conditions [31].

The thermodynamic stability of 4,6-dimethyl-2-(phenylamino)pyrimidin-5-ol is fundamentally governed by its aromatic pyrimidine core structure and the stabilizing effects of its substituents [1]. The compound exhibits enhanced thermal stability compared to simpler pyrimidine derivatives due to the extended conjugation provided by the phenylamino group at position 2. This conjugative stabilization creates a delocalized electron system that increases the overall energy barrier for thermal decomposition.

Thermal Stability Profile

Comparative analysis with structurally related compounds reveals that 4,6-dimethyl-2-(phenylamino)pyrimidin-5-ol demonstrates superior thermal stability relative to unsubstituted pyrimidines [2]. While 2-amino-4,6-dimethylpyrimidine exhibits a melting point of 150-155°C [2] [3], the presence of the phenyl ring in the target compound is expected to elevate both melting and decomposition temperatures significantly. The aromatic character of the phenylamino substituent contributes to increased intermolecular interactions through π-π stacking, resulting in enhanced crystalline stability [4].

Thermal Decomposition Mechanisms

Based on differential scanning calorimetry studies of related pyrimidine compounds, 4,6-dimethyl-2-(phenylamino)pyrimidin-5-ol is anticipated to undergo thermal decomposition through multiple distinct pathways [1]. Primary decomposition likely initiates at temperatures exceeding 250°C, beginning with the cleavage of the carbon-nitrogen bond connecting the phenyl group to the pyrimidine ring. This initial step produces aniline derivatives and substituted pyrimidine fragments, consistent with thermal degradation patterns observed in similar heteroaryl systems [1].

The decomposition process proceeds through subsequent stages involving dehydration of the hydroxyl group at position 5, followed by fragmentation of the methyl substituents. Thermogravimetric analysis indicates that complete pyrolysis occurs at temperatures approaching 400-500°C, leaving minimal carbonaceous residue [1]. The activation energy for thermal decomposition is estimated to be significantly higher than simple pyrimidine analogs due to the stabilizing influence of the aromatic substitution pattern.

| Thermal Property | Expected Value | Comparison Compound | Reference Value |

|---|---|---|---|

| Melting Point | >200°C | 2-Amino-4,6-dimethylpyrimidine | 150-155°C [2] |

| Decomposition Onset | 250-300°C | 2-(Phenylamino)pyrimidine | >200°C [4] |

| Complete Pyrolysis | 400-500°C | Related pyrimidines | 300-400°C [1] |

| Thermal Stability Ranking | High | - | - |

Solubility Profiles in Polar and Nonpolar Media

The solubility characteristics of 4,6-dimethyl-2-(phenylamino)pyrimidin-5-ol reflect the dual nature of its molecular structure, incorporating both hydrophilic and lipophilic domains [5] [6]. The compound exhibits intermediate polarity, with the hydroxyl group at position 5 providing hydrogen bonding capability while the phenyl ring and methyl substituents contribute to hydrophobic character.

Polar Solvent Systems

In polar protic solvents such as water, methanol, and ethanol, 4,6-dimethyl-2-(phenylamino)pyrimidin-5-ol demonstrates moderate to good solubility [6] [7]. The pyrimidin-5-ol moiety acts as both hydrogen bond donor and acceptor, facilitating favorable interactions with polar solvent molecules. Water solubility is enhanced by the nitrogen atoms in the pyrimidine ring, which can participate in hydrogen bonding with water molecules [5].

Methanol and ethanol provide particularly favorable solvation environments due to their ability to interact simultaneously with both the hydroxyl group and the aromatic nitrogen centers [7]. Studies on related pyrimidine derivatives indicate that compounds with similar substitution patterns exhibit solubilities ranging from 5-50 mg/mL in alcoholic solvents, depending on temperature and specific structural features [7].

Nonpolar Solvent Compatibility

The solubility profile in nonpolar solvents is primarily governed by the aromatic character of the phenyl and pyrimidine rings [5]. In hydrocarbon solvents such as hexanes and cyclohexane, solubility is expected to be limited due to the polar hydroxyl functionality. However, aromatic solvents like benzene and toluene may provide moderate solubility through favorable π-π interactions between the solvent and the compound's aromatic systems.

Chloroform and dichloromethane represent intermediate cases, where the compound exhibits moderate solubility due to the balance between polar and nonpolar interactions [8]. The partition coefficient (log P) for 4,6-dimethyl-2-(phenylamino)pyrimidin-5-ol is estimated to be in the range of 1.5-2.5, indicating balanced hydrophilic-lipophilic properties suitable for pharmaceutical applications [9] [8].

| Solvent Category | Expected Solubility | Solubility Mechanism | Temperature Dependence |

|---|---|---|---|

| Water | 5-15 mg/mL | Hydrogen bonding, ionic interactions | Moderate positive |

| Methanol/Ethanol | 20-60 mg/mL | Hydrogen bonding, dipole interactions | Strong positive |

| DMSO | 50-100 mg/mL | Polar aprotic solvation | Moderate positive |

| Chloroform | 10-30 mg/mL | Aromatic interactions, weak H-bonds | Weak positive |

| Hexanes | <1 mg/mL | Van der Waals forces only | Minimal |

Acid-Base Behavior and pKa Determination

The acid-base properties of 4,6-dimethyl-2-(phenylamino)pyrimidin-5-ol are determined by multiple ionizable centers within its molecular structure [10] [11]. The compound exhibits amphoteric behavior, capable of both proton donation and acceptance under appropriate pH conditions. This characteristic is particularly important for understanding its behavior in biological systems and pharmaceutical formulations.

Acidic Ionization Sites

The primary acidic site is the hydroxyl group at position 5 of the pyrimidine ring, which exhibits phenolic character due to its attachment to the aromatic heterocycle [10]. This hydroxyl group is expected to have a pKa value in the range of 8.5-11.5, similar to other pyrimidin-5-ol derivatives [11]. The electron-withdrawing nature of the pyrimidine nitrogen atoms increases the acidity compared to simple phenols, while the electron-donating methyl groups provide partial compensation.

The phenylamino nitrogen also contributes to the acidic behavior, though to a lesser extent. This nitrogen exhibits pKa values typically ranging from 3-5 for aniline derivatives attached to electron-deficient heterocycles [4]. The exact value depends on the degree of conjugation between the aniline nitrogen and the pyrimidine ring system.

Basic Ionization Centers

The compound possesses three potential basic sites: the two pyrimidine nitrogen atoms (N1 and N3) and the phenylamino nitrogen [11] [12]. The pyrimidine nitrogens exhibit weak basicity with pKa values typically in the range of 1-3 for protonation, consistent with electron-deficient aromatic heterocycles [10]. The N1 position (adjacent to the hydroxyl group) is expected to be less basic than N3 due to the electron-withdrawing effect of the hydroxyl substituent.

pH-Dependent Speciation

At physiological pH (7.4), 4,6-dimethyl-2-(phenylamino)pyrimidin-5-ol exists primarily as a neutral species with partial deprotonation of the hydroxyl group [11]. In acidic conditions (pH < 3), protonation of the pyrimidine nitrogens occurs, generating positively charged species. Under basic conditions (pH > 10), complete deprotonation of the hydroxyl group produces an anionic form that may exhibit enhanced water solubility [10].

| Ionizable Group | Estimated pKa | Ionization Type | pH Range for 50% Ionization |

|---|---|---|---|

| Pyrimidin-5-ol (OH) | 9.5 ± 1.0 | Acid (deprotonation) | 8.5-10.5 |

| Pyrimidine N1 | 2.0 ± 0.5 | Base (protonation) | 1.5-2.5 |

| Pyrimidine N3 | 2.5 ± 0.5 | Base (protonation) | 2.0-3.0 |

| Phenylamino N | 4.0 ± 0.5 | Base (protonation) | 3.5-4.5 |

Surface Characterization through X-Ray Diffraction and Scanning Electron Microscopy with Energy Dispersive Spectroscopy

Comprehensive surface characterization of 4,6-dimethyl-2-(phenylamino)pyrimidin-5-ol requires the integration of multiple analytical techniques to elucidate both structural and compositional properties [13] [14]. X-ray diffraction provides crystallographic information, while scanning electron microscopy coupled with energy dispersive spectroscopy offers detailed morphological and elemental analysis capabilities.

X-Ray Diffraction Analysis

X-ray diffraction represents the primary method for determining the crystalline structure and phase purity of 4,6-dimethyl-2-(phenylamino)pyrimidin-5-ol [15]. The compound is expected to crystallize in a monoclinic or triclinic space group, consistent with similar pyrimidine derivatives containing both hydrogen bond donors and acceptors [15]. The presence of the hydroxyl group and phenylamino substituent creates multiple opportunities for intermolecular hydrogen bonding, leading to characteristic diffraction patterns that reflect the three-dimensional packing arrangement.

Powder diffraction studies would reveal sharp, well-defined peaks indicative of crystalline order, with the most intense reflections corresponding to the predominant lattice spacings. The d-spacing values are anticipated to fall primarily in the range of 3-15 Å, reflecting the molecular dimensions and intermolecular packing distances [15]. Peak broadening analysis can provide information about crystallite size and lattice strain, while the relative intensities offer insights into the preferential orientation of crystallites.

Scanning Electron Microscopy Morphological Analysis

Scanning electron microscopy enables detailed examination of the surface morphology and particle characteristics of 4,6-dimethyl-2-(phenylamino)pyrimidin-5-ol [13] [16]. The compound typically exhibits crystalline particles with well-defined facets reflecting the underlying crystal structure. Particle sizes may range from submicron to several micrometers, depending on crystallization conditions and processing history.

The surface topography reveals characteristic features associated with the crystal habit, including step edges, terraces, and occasional defects such as dislocations or twin boundaries [17]. High-resolution imaging can detect surface adsorbed species or contamination that might influence the compound's properties. The morphological analysis also provides quantitative data on particle size distribution, shape factors, and surface area considerations relevant to dissolution and reactivity behavior [18].

Energy Dispersive Spectroscopy Elemental Characterization

Energy dispersive spectroscopy provides quantitative elemental analysis to confirm the chemical composition and detect potential impurities [14] [19]. For 4,6-dimethyl-2-(phenylamino)pyrimidin-5-ol, the EDS spectrum should display characteristic peaks for carbon (Kα at 0.277 keV), nitrogen (Kα at 0.392 keV), and oxygen (Kα at 0.525 keV) [14] [20]. The relative intensities of these peaks should correspond to the theoretical elemental composition of C₁₂H₁₃N₃O.

Elemental mapping capabilities enable spatial distribution analysis to identify compositional heterogeneities or phase segregation [21] [22]. Point analyses at specific locations can detect trace impurities or verify stoichiometry, while line scans across particle boundaries provide information about surface composition variations. The detection limits for EDS typically allow identification of elements present at concentrations above 0.1-1.0 weight percent [19] [23].

Integrated Surface Analysis Protocol

The combination of XRD, SEM, and EDS provides complementary information for comprehensive surface characterization [15] [14]. XRD confirms crystalline phase identity and purity, SEM reveals morphological characteristics and defect structures, while EDS validates elemental composition and homogeneity. This multi-technique approach enables detection of polymorphic forms, quantification of crystallinity, and identification of surface modifications that might affect the compound's performance in specific applications [24] [25].

| Technique | Information Provided | Typical Parameters | Detection Capabilities |

|---|---|---|---|

| X-Ray Diffraction | Crystal structure, phase identity | d-spacings: 3-15 Å | Phase purity >5% |

| SEM Imaging | Morphology, particle size | Resolution: 1-10 nm | Surface features >10 nm |

| EDS Analysis | Elemental composition | Energy range: 0.1-20 keV | Elements >0.1 wt% |

| Integrated Analysis | Structure-property relationships | Combined datasets | Comprehensive characterization |